molecular formula C7H12O5 B020145 2-[(Acetyloxy)methoxy]ethyl acetate CAS No. 59278-00-1

2-[(Acetyloxy)methoxy]ethyl acetate

Cat. No.: B020145
CAS No.: 59278-00-1
M. Wt: 176.17 g/mol
InChI Key: XFEQOLXBMLXKDE-UHFFFAOYSA-N
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Description

2-[(Acetyloxy)methoxy]ethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O5 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Learning and Memory Enhancement in Mice : A study found that a derivative, 2-(dialkylamino)ethyl-[(3-thiophenyl)methoxy) acetate hydrochloride, enhances learning and memory in mice (Jiang Jing-ai, 2006).

  • Synthetic Precursor for Organic Compounds : Ethyl 2-nitroacetoacetate, another derivative, is used as a synthetic precursor for ethoxycarbonylnitrile oxide, isoxazole-, and isoxazoline-3-carboxylic acids, yielding high results of up to 85-91% (V. P. Kislyi et al., 1994).

  • Catalysis in Synthesis Processes : The solid base K2CO3/Al2O3 catalyzes the synthesis of 2-Methoxyethyl acetate from ethylene glycol monomethyl ether, showing high conversion and reusability (Yang Jian-guo, 2008).

  • Antiproliferative Activities in Cancer Research : Compounds found in Rumex dentatus roots, including derivatives of 2-[(Acetyloxy)methoxy]ethyl acetate, exhibit antiproliferation activities in cancer cell lines (Hui Zhang et al., 2012).

  • In Eco-friendly Pest Control : Extracts and compounds from marine actinobacteria Streptomyces VITSTK7 sp., including ethyl acetate derivatives, show potential as eco-friendly tick and mosquito control agents (M. Thenmozhi et al., 2013).

  • Fragrance Industry : 2-(p-tolyloxy)ethyl acetate is a safe fragrance ingredient with minimal known toxicological and dermatologic effects (D. Mcginty et al., 2012).

Properties

IUPAC Name

2-(acetyloxymethoxy)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-6(8)11-4-3-10-5-12-7(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEQOLXBMLXKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207995
Record name 2-((Acetyloxy)methoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59278-00-1
Record name Ethanol, 2-[(acetyloxy)methoxy]-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59278-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Acetyloxy)methoxy)ethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059278001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((Acetyloxy)methoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(acetyloxy)methoxy]ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-Oxa-1,4-Butanediol Diacetate in the presented research?

A: 2-Oxa-1,4-Butanediol Diacetate serves as an alkylating agent in the synthesis of acyclic nucleoside analogs. [, , , ] These analogs are of significant interest due to their potential antiviral activity, particularly against viruses like herpes simplex virus (HSV).

Q2: How does 2-Oxa-1,4-Butanediol Diacetate react with purine nucleobases?

A: The reaction typically occurs under microwave irradiation, promoting the alkylation of various purine nucleobases by 2-Oxa-1,4-Butanediol Diacetate. [] This approach offers several advantages, including high regioselectivity, good yields, reduced reaction times, and environmentally friendly conditions as it often proceeds without solvent or catalyst.

Q3: What is the significance of regioselectivity in these reactions, and how is it influenced by 2-Oxa-1,4-Butanediol Diacetate?

A: Regioselectivity is crucial because it determines which nitrogen atom of the nucleobase the acyclic moiety attaches to. This is critical as the position of substitution directly impacts the biological activity of the resulting nucleoside analog. Research indicates that the reaction of 2-Oxa-1,4-Butanediol Diacetate with certain substrates, like 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, can lead to a mixture of N3 and N4 isomers. [, ] Interestingly, the ratio of these isomers seems to be thermodynamically controlled, and substituents on the heterocyclic ring can influence the dominant isomer formed.

Q4: What analytical techniques are employed to characterize the synthesized acyclic nucleoside analogs?

A: Researchers utilize a combination of techniques to confirm the structure and purity of the synthesized compounds. These include Nuclear Magnetic Resonance spectroscopy (1H NMR, 13C NMR, and two-dimensional NMR), mass spectrometry, and elemental analysis. [, ] These methods provide comprehensive data about the compound's structure, including the position of the acyclic side chain.

Q5: Beyond antiviral activity, are there other potential applications for the synthesized acyclic nucleoside analogs?

A: While the provided research primarily focuses on the antiviral potential, acyclic nucleoside analogs exhibit a broad range of biological activities. Further research exploring their potential as anticancer, antibacterial, or even antifungal agents is warranted. []

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